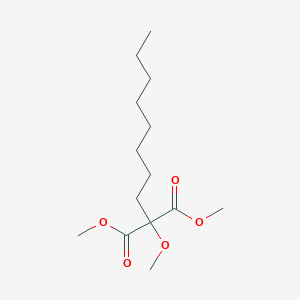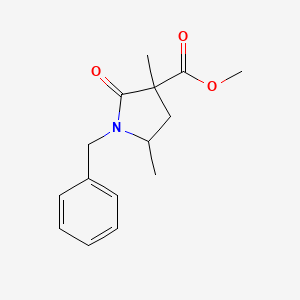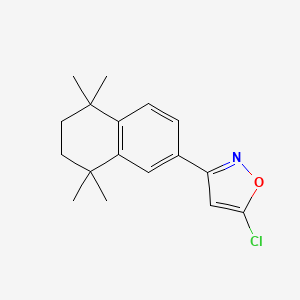![molecular formula C15H24N2O2 B13875357 [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a 4-aminophenoxypropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol typically involves the following steps:
Formation of the 4-aminophenoxypropyl intermediate: This can be achieved by reacting 4-aminophenol with 3-chloropropanol under basic conditions.
Coupling with piperidine: The 4-aminophenoxypropyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify physical properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new therapeutic agents.
Diagnostics: It could be used in the development of diagnostic tools.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
- [1-[3-(4-Hydroxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Methoxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Chlorophenoxy)propyl]piperidin-4-yl]methanol
Uniqueness:
- Functional Groups: The presence of the aminophenoxy group distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.
- Applications: Its specific structure may make it more suitable for certain applications, such as enzyme inhibition or receptor binding, compared to its analogs.
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
[1-[3-(4-aminophenoxy)propyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O2/c16-14-2-4-15(5-3-14)19-11-1-8-17-9-6-13(12-18)7-10-17/h2-5,13,18H,1,6-12,16H2 |
Clé InChI |
RBNTXWPJHZBRRX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)CCCOC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


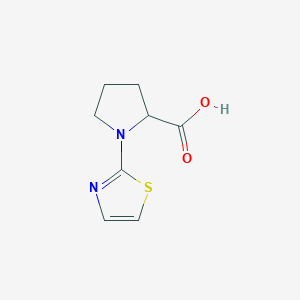
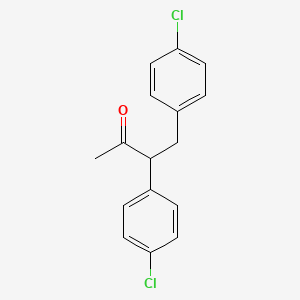

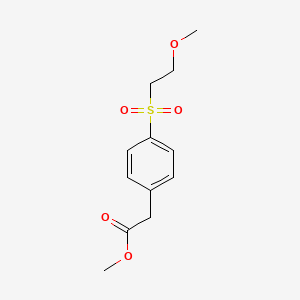
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)
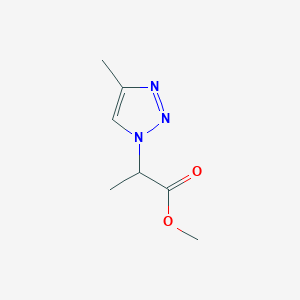

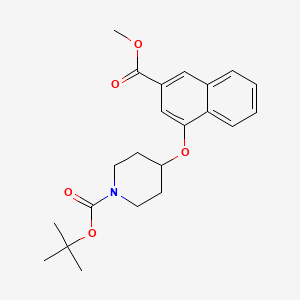

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
